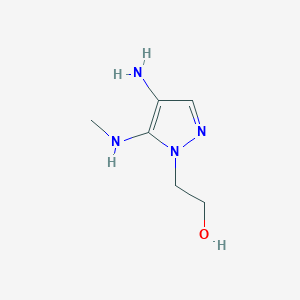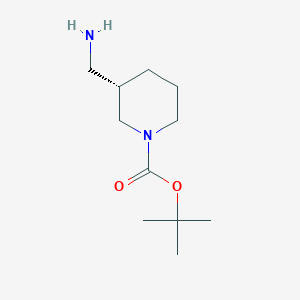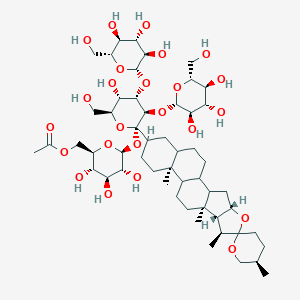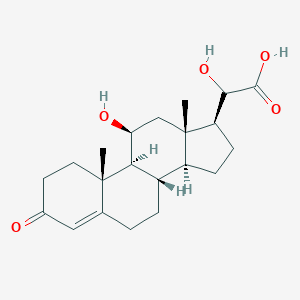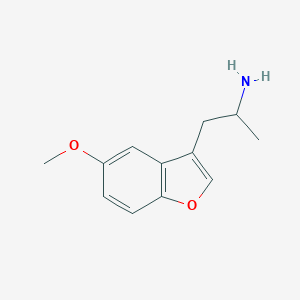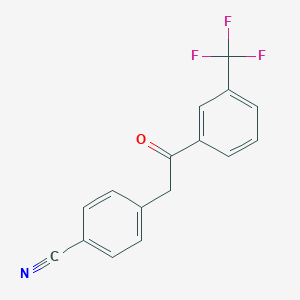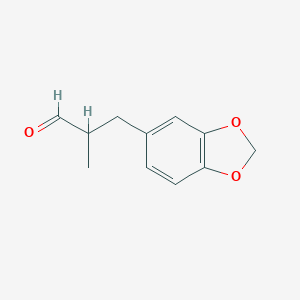
ヘリオナル
概要
説明
Helional, also known as 3-(1,3-benzodioxol-5-yl)-2-methylpropanal, is a chemical compound widely used in the fragrance industry. It is an aldehyde with a hydrocinnamaldehyde motif, which is a structural element present in many commercial fragrances and odorants. Helional is known for its floral, herbaceous scent and is commonly used in perfumes, soaps, and laundry detergents .
科学的研究の応用
Helional has several scientific research applications across various fields:
Chemistry: Used as a precursor in the synthesis of other complex organic compounds.
Biology: Studied for its effects on cellular processes, particularly in neuroendocrine cells.
Medicine: Investigated for its potential therapeutic effects due to its interaction with olfactory receptors.
Industry: Widely used in the fragrance industry for its pleasant scent and stability
作用機序
Target of Action
Helional, also known as 2-Methyl-3-(3,4-Methylenedioxyphenyl)Propanal, primarily targets the olfactory receptor (OR) 2J3 . This receptor is expressed in the human pancreatic enterochromaffin (EC) cell line QGP-1 .
Mode of Action
Helional interacts with its target, the OR2J3, leading to a transient, dose-dependent decrease in the intracellular calcium levels . This interaction is mediated by protein kinase G (PKG), as the specific pharmacological inhibition of PKG with Rp-8-pCPT-cGMPS abolishes the helional-induced calcium response .
Biochemical Pathways
The activation of OR2J3 by helional affects the PKG-mediated pathway . This pathway plays a crucial role in various cellular processes, including the regulation of intracellular calcium levels. The decrease in calcium levels is a result of the activation of this pathway .
Pharmacokinetics
It is known that helional is a fragrance additive , suggesting that it is likely to be absorbed through the skin and possibly through inhalation
Result of Action
The activation of OR2J3 by Helional leads to a decrease in intracellular calcium levels and induces the release of serotonin . This suggests that Helional may have an impact on cellular processes regulated by calcium and serotonin levels. In long-term stimulus experiments with Helional, it has been observed that OR2J3 activation induces apoptosis and inhibits cell proliferation and migration .
Action Environment
The action of Helional can be influenced by environmental factors. For instance, its stability and efficacy as a fragrance additive may be affected by temperature, light, and pH . Furthermore, its solubility in different solvents suggests that the compound’s action might be influenced by the chemical environment.
生化学分析
Biochemical Properties
Helional has been shown to interact with olfactory receptors (ORs) in the human pancreatic EC cell line QGP-1 . The OR2J3-specific agonist helional induces a transient dose-dependent decrease in the intracellular Ca2+ levels . This Ca2+ decrease is mediated by protein kinase G (PKG) on the basis that the specific pharmacological inhibition of PKG with Rp-8-pCPT-cGMPS abolished the helional-induced Ca2+ response .
Cellular Effects
Stimulation of QGP-1 cells with helional caused a dose-dependent release of serotonin that was comparable with the release induced by the application of a direct PKG activator (8-bromo-cGMP) . This demonstrates that luminal odorants like helional can be detected by specific ORs in QGP-1 cells and thus cause the directed release of serotonin and a PKG-dependent decrease in intracellular Ca2+ .
Molecular Mechanism
The molecular mechanism of Helional involves its interaction with the olfactory receptor OR2J3. This interaction leads to a decrease in intracellular Ca2+ levels, mediated by protein kinase G (PKG) . The decrease in Ca2+ levels then triggers the release of serotonin, a neurotransmitter involved in various physiological processes .
Metabolic Pathways
It is known that Helional is synthesized through a series of reactions involving heliotropin, propanal, 1,2-methylenedioxybenzene, and methacrolein diacetate .
Subcellular Localization
Given its interaction with olfactory receptors, it is likely that Helional is localized to the cell membrane where these receptors are typically found .
準備方法
Synthetic Routes and Reaction Conditions: The most common synthetic route for Helional involves a crossed-aldol condensation between piperonal (heliotropin) and propanal, followed by selective hydrogenation of the intermediate alkene. This process produces a racemic product . Another method involves the hydrodechlorination of 3-(benzo-1,3-dioxol-5-yl)-3-chloro-2-methylacrylaldehyde in the presence of mono- and bimetallic catalysts supported on alumina .
Industrial Production Methods: Industrial production of Helional typically follows the crossed-aldol condensation method due to its efficiency and high yield. The reaction is carried out under controlled conditions to ensure the selective hydrogenation of the intermediate alkene, resulting in the desired aldehyde product .
化学反応の分析
Types of Reactions: Helional undergoes various chemical reactions, including:
Oxidation: Helional can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: Helional can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
類似化合物との比較
Helional is unique among aldehydes due to its specific structural motif and olfactory properties. Similar compounds include:
Cyclamen aldehyde: Known for its floral scent, used in perfumes.
Lilial: Another aldehyde with a floral fragrance, used in cosmetics.
Hexyl cinnamaldehyde: Used for its sweet, balsamic odor in various fragrance formulations.
Helional stands out due to its specific interaction with olfactory receptors and its stability in various formulations, making it a preferred choice in the fragrance industry .
特性
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-2-methylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8(6-12)4-9-2-3-10-11(5-9)14-7-13-10/h2-3,5-6,8H,4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPPSUHPZARXTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCO2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7043908 | |
| Record name | 3-(3,4-Methylenedioxyphenyl)-2-methylpropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7043908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Pale yellow to yellow clear oily liquid / Floral, fresh, melon, ozone, marine aroma | |
| Record name | 1,3-Benzodioxole-5-propanal, .alpha.-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-(3,4-Methylenedioxyphenyl)-2-methylpropanal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2228/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble, soluble (in ethanol) | |
| Record name | 3-(3,4-Methylenedioxyphenyl)-2-methylpropanal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2228/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.158-1.169 | |
| Record name | 3-(3,4-Methylenedioxyphenyl)-2-methylpropanal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2228/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1205-17-0 | |
| Record name | Helional | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1205-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3,4-Methylenedioxyphenyl)-2-methylpropanal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001205170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1205-17-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22282 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Benzodioxole-5-propanal, .alpha.-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-(3,4-Methylenedioxyphenyl)-2-methylpropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7043908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-methyl-1,3-benzodioxole-5-propionaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.528 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(3,4-METHYLENEDIOXYPHENYL)-2-METHYLPROPANAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L65EG8H6PA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Helional?
A1: Helional is represented by the molecular formula C10H10O3 and has a molecular weight of 178.18 g/mol.
Q2: How does Helional interact with its biological target, the olfactory receptor OR17-40?
A2: Research indicates that Helional activates the human olfactory receptor OR17-40 by binding to it. This binding triggers a cascade of intracellular events, including an increase in intracellular calcium levels. [, , , ]
Q3: Are there other biological targets for Helional?
A3: Yes, Helional has also been shown to interact with other olfactory receptors like OR1A1 [] and OR2J3. [] Activation of OR2J3 by Helional has been linked to promoting apoptosis and inhibiting proliferation in a non-small-cell lung cancer cell line. []
Q4: Does Helional affect serotonin levels?
A4: Interestingly, Helional has been shown to induce serotonin secretion in the human pancreatic enterochromaffin cell line QGP-1, possibly through a pathway mediated by protein kinase G (PKG). []
Q5: How does the structure of Helional contribute to its odor profile and biological activity?
A5: The presence of the aldehyde group, the aromatic ring, and the methyl group in specific positions on the Helional molecule appear to be crucial for its interaction with OR17-40. [] Modifications to these structural features can significantly alter its odor profile and biological activity. [, ]
Q6: What is the relationship between the structure of Helional and its ability to activate the olfactory receptor OR17-40?
A6: Research suggests that an aldehyde group linked to an aromatic ring through a carbon chain of a specific length and containing a methyl group at the alpha or beta position is essential for OR17-40 activation. []
Q7: Is Helional stable under various conditions?
A7: While Helional's stability under various conditions hasn't been extensively studied in the provided papers, one study explored its controlled hydrolysis within low molecular weight gels for fragrance applications. [] Further research is needed to fully understand its stability profile.
Q8: Can Helional be synthesized using catalytic processes?
A8: Yes, Helional can be synthesized from different starting materials through various catalytic pathways. Researchers have investigated the synthesis of Helional from piperonylenepropanal using palladium on carbon (Pd/C) as a catalyst. [] Other approaches include the hydrodechlorination of 3-(benzo-1,3-dioxol-5-yl)-3-chloro-2-methylacrylaldehyde using heterogeneous palladium, rhodium, or bimetallic catalysts. []
Q9: Are there any specific challenges in the catalytic synthesis of Helional?
A9: Controlling regioselectivity during the synthesis is crucial, as the desired product is the branched aldehyde isomer. Researchers have explored various ligands, solvents, and reaction conditions to optimize the synthesis and achieve high selectivity towards Helional. [, , ]
Q10: What are the safety regulations surrounding the use of Helional in fragrances and cosmetics?
A10: The use of Helional in fragrances and cosmetics is regulated by bodies like the International Fragrance Association (IFRA). These regulations set limits on the concentration of Helional in consumer products to ensure its safe use. [Not directly addressed in the papers, but a relevant aspect]
Q11: Does the production or degradation of Helional pose any environmental concerns?
A11: While the provided research doesn’t delve into the specifics of Helional's environmental impact, responsible practices in its production, use, and disposal are essential to minimize any potential negative effects. []
Q12: What are the potential future directions for research on Helional?
A12: Given its interaction with olfactory receptors and other biological targets, future research could explore the potential therapeutic applications of Helional or its derivatives. This includes investigating its effects on various cell lines, exploring its potential in areas like cancer treatment, [] and understanding its role in serotonin signaling. []
Q13: Are there opportunities for cross-disciplinary research involving Helional?
A13: Absolutely. The diverse applications of Helional, ranging from fragrances to potential therapeutic agents, open avenues for collaborative research across disciplines like chemistry, biology, pharmacology, and materials science. [] This interdisciplinary approach could lead to the development of novel delivery systems for fragrances, [] the discovery of new biological targets, and a deeper understanding of the interplay between olfaction and other physiological processes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


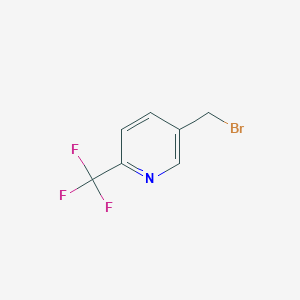
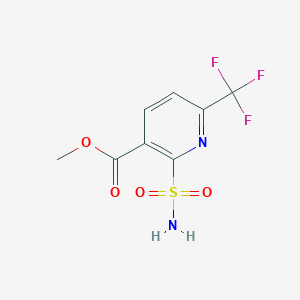
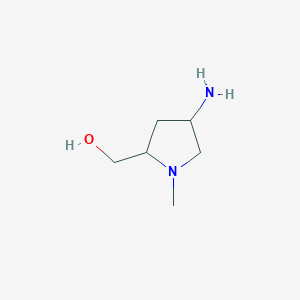
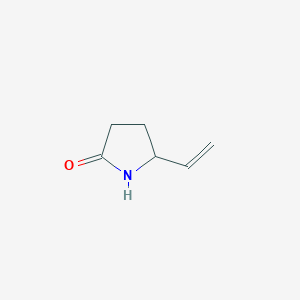


![2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene](/img/structure/B122299.png)
